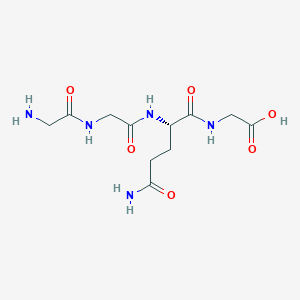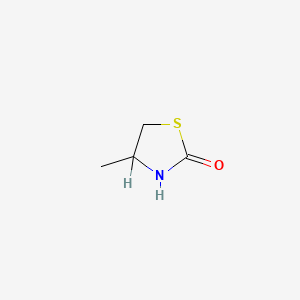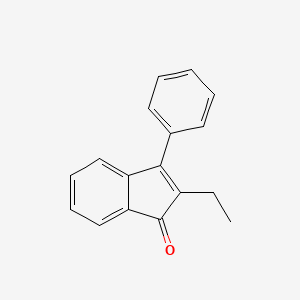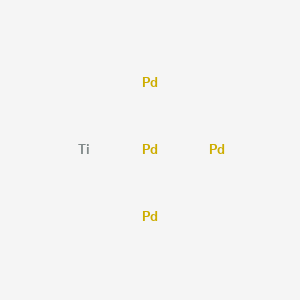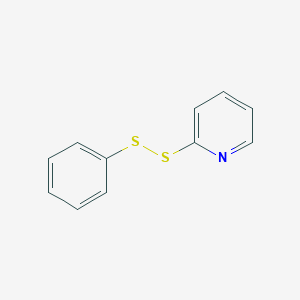
2-(Phenyldisulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyldisulfanyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyldisulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenyldisulfanyl)pyridine typically involves the reaction of pyridine-2-thiol with diphenyl disulfide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a thiolate intermediate, which then reacts with diphenyl disulfide to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenyldisulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the cleavage of the disulfide bond, yielding pyridine-2-thiol and phenylthiol.
Substitution: The disulfide bond can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine-2-thiol and phenylthiol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Phenyldisulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of disulfide bond formation and cleavage in biological systems.
Industry: Used in the synthesis of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 2-(Phenyldisulfanyl)pyridine involves the reactivity of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or cleavage of disulfide bonds, thereby affecting protein function and stability.
Comparaison Avec Des Composés Similaires
2-(Phenylthio)pyridine: Similar structure but with a single sulfur atom.
2-(Phenylsulfinyl)pyridine: Contains a sulfoxide group instead of a disulfide.
2-(Phenylsulfonyl)pyridine: Contains a sulfone group.
Uniqueness: 2-(Phenyldisulfanyl)pyridine is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving redox chemistry and disulfide bond dynamics.
Propriétés
Numéro CAS |
24367-35-9 |
|---|---|
Formule moléculaire |
C11H9NS2 |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-(phenyldisulfanyl)pyridine |
InChI |
InChI=1S/C11H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H |
Clé InChI |
HQYPPORAXRTFCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


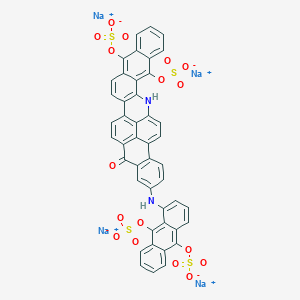

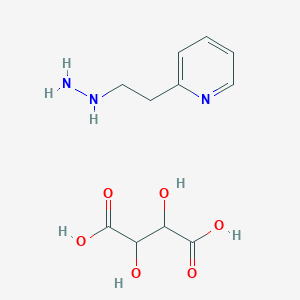

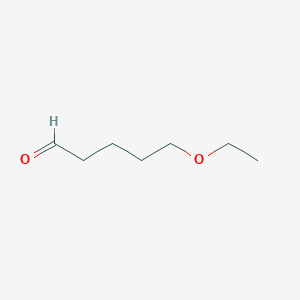
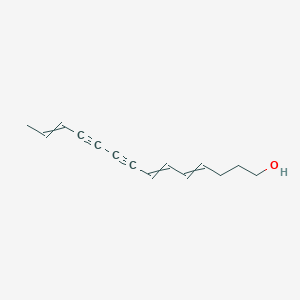
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
